(R,R)-Fluvastatin Sodium Salt (R,R)-Fluvastatin Sodium Salt
Brand Name: Vulcanchem
CAS No.: 194934-99-1
VCID: VC0108976
InChI:
SMILES:
Molecular Formula: C₂₄H₂₅FNNaO₄
Molecular Weight: 433.45

(R,R)-Fluvastatin Sodium Salt

CAS No.: 194934-99-1

Cat. No.: VC0108976

Molecular Formula: C₂₄H₂₅FNNaO₄

Molecular Weight: 433.45

* For research use only. Not for human or veterinary use.

(R,R)-Fluvastatin Sodium Salt - 194934-99-1

Specification

CAS No. 194934-99-1
Molecular Formula C₂₄H₂₅FNNaO₄
Molecular Weight 433.45

Introduction

Chemical Properties and Structure

Stereochemistry and Configuration

Fluvastatin sodium salt exists in multiple stereoisomeric forms. The stereochemistry of fluvastatin is particularly important as it directly impacts its pharmacological potency. The marketed form of fluvastatin sodium is typically a racemic mixture of two erythro enantiomers: (+)–3R,5S and (–)-3S,5R. Significantly, the (3R,5S) form possesses more than 30 times the activity of the (3S,5R) form, making it the therapeutically relevant isomer . This substantial difference in activity highlights the critical importance of stereochemical configuration in determining the drug's efficacy.

The designation "(R,R)-Fluvastatin Sodium Salt" may refer to a specific stereoisomer, though the scientific literature predominantly uses the notation (3R,5S) to describe the most active enantiomer. This nomenclature indicates R-configuration at the carbon-3 position and S-configuration at the carbon-5 position of the molecule. The (3R,5S)-fluvastatin sodium is specifically defined as "an organic sodium salt resulting from the replacement of the proton from the carboxy group of (3R,5S)-fluvastatin by a sodium ion" .

Physical Properties

Fluvastatin sodium salt presents as a yellow powder with specific physical characteristics that influence its pharmaceutical applications. The compound demonstrates notable physical properties that are summarized in Table 1.

Table 1: Physical Properties of Fluvastatin Sodium Salt

PropertyValue/DescriptionReference
AppearanceYellow Powder
Melting Point194-197°C
Water Content (Commercial)Approximately 4%
HygroscopicityHygroscopic

The compound's melting point range of 194-197°C is an important quality control parameter and helps distinguish it from other related compounds or impurities . The commercial raw material typically contains approximately 4% water content, which is consistent with it being a monohydrate form . This hygroscopic nature necessitates careful handling and storage conditions to maintain its stability and potency.

Pharmacological Properties

Mechanism of Action

Fluvastatin sodium functions as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in endogenous cholesterol production. By inhibiting this enzyme, fluvastatin effectively reduces cholesterol synthesis in the liver.

The mechanism of action produces several beneficial effects:

  • Inhibition of endogenous cholesterol synthesis

  • Reduction of cholesterol content in liver cells

  • Stimulation of low-density lipoprotein (LDL) receptor synthesis

  • Enhanced uptake of LDL particles

  • Reduction in plasma total cholesterol concentration

The inhibitory potency of fluvastatin at human liver microsomes has been demonstrated with IC₅₀ values ranging from 40-100 nM, indicating its high potency . Additionally, fluvastatin inhibits vascular smooth muscle proliferation with an IC₅₀ of approximately 70 nM, suggesting potential benefits beyond cholesterol reduction .

Pharmacokinetics

The main mechanism by which fluvastatin and other HMG-CoA reductase inhibitors lower plasma cholesterol is through the up-regulation of hepatocellular LDL-receptor expression, which enhances receptor-mediated clearance and catabolism of LDL cholesterol . This targeted mechanism contributes to the drug's effectiveness in reducing LDL cholesterol levels while maintaining a favorable safety profile.

Therapeutic Efficacy

Fluvastatin sodium demonstrates significant efficacy in modifying lipid profiles. Clinical data indicates that the compound significantly reduces several lipid parameters while increasing beneficial HDL cholesterol as shown in Table 2.

Table 2: Therapeutic Effects of Fluvastatin Sodium on Lipid Parameters

Lipid ParameterEffectMechanism
Total CholesterolSignificant ReductionInhibition of cholesterol synthesis
LDL CholesterolSignificant ReductionEnhanced LDL receptor expression and clearance
TriglyceridesReductionMultiple mechanisms including decreased VLDL production
HDL CholesterolIncreaseIndirect effects on lipid metabolism

Beyond its lipid-modifying effects, research has identified additional therapeutic benefits of fluvastatin. The drug exhibits antioxidant activity in vivo, which may contribute to its cardioprotective effects beyond cholesterol reduction . Furthermore, studies have investigated fluvastatin's potential in other therapeutic areas, including its ability to prevent lung adenocarcinoma bone metastasis by triggering autophagy and attenuating cell proliferative ability in hepatocellular carcinoma .

Solid-State Characterization

Crystalline Forms

Research on fluvastatin sodium has identified multiple distinct crystalline forms, each with unique characteristics and properties. These solid-state variants significantly impact the drug's performance and pharmaceutical development. Based on detailed X-ray powder diffractometry (XRPD) studies, at least three different crystalline forms of fluvastatin sodium have been identified .

These different crystalline forms demonstrate unique X-ray diffraction patterns, as shown in Figure 2 of the reference literature. Fluvastatin-ACN exhibited well-defined reflection patterns confirming its crystalline nature, with Fluvastatin-RM (raw material) showing the same reflection positions but subtle differences in intensity—likely attributable to preferential orientation effects . The USP reference standard displayed a distinct diffraction pattern with higher disorder in the lattice and different reflection positions, confirming its identity as a separate crystalline form or polymorph .

Analytical Techniques

Multiple complementary analytical techniques have been employed to characterize the solid-state properties of fluvastatin sodium forms. Each technique provides valuable insights into different aspects of the compound's structure and properties, as summarized in Table 3.

Table 3: Analytical Techniques Used for Fluvastatin Sodium Characterization

TechniqueInformation ProvidedKey Findings
X-ray powder diffractometry (XRPD)Crystalline structure identificationIdentified distinct crystalline forms with unique reflection patterns
Differential scanning calorimetry (DSC)Thermal behavior and phase transitionsDifferent endothermic events between forms, confirming polymorphism
Thermogravimetry (TG)Weight loss and solvent/water contentConfirmed water content consistent with monohydrate status
Karl Fischer titration (KF)Precise water content determinationValidated water content measurements from TG
Nuclear magnetic resonance spectroscopy (NMR)Molecular structure confirmationIdentified solvent incorporation in crystal structures
Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS)Functional group identification and interactionsRevealed differences in carboxylate region between polymorphs
Scanning electron microscopy (SEM)Surface morphology and particle characteristicsExamined physical appearance of different forms

These analytical techniques collectively provide a comprehensive understanding of fluvastatin sodium's solid-state properties. DSC studies revealed distinct thermal events for different forms, with Fluvastatin-ACN and Fluvastatin-RM showing similar profiles with endotherms at comparable temperatures. In contrast, Fluvastatin-USP showed different endothermic transitions, confirming the findings from XRPD analysis .

FTIR spectroscopy identified subtle but significant differences between crystalline forms, particularly in the 1557-1587 cm⁻¹ region, which is indicative of carboxylate salt formation. Forms I and II showed different frequency values (1587/1585 cm⁻¹ versus 1568 cm⁻¹, respectively), confirming their distinct crystal structures .

Dissolution Properties

The intrinsic dissolution rate (IDR) of different fluvastatin sodium forms has been studied to understand the influence of crystalline structure on dissolution behavior. This property is particularly important for pharmaceutical development as it directly impacts bioavailability and therapeutic effectiveness. The dissolution studies were conducted to evaluate how different crystalline forms and other physical factors affect the rate and extent of drug dissolution .

The distinct crystalline structures identified (Forms I and II) likely possess different dissolution profiles, which would influence their pharmaceutical performance. These differences are particularly significant given fluvastatin sodium's classification as a BCS Class I drug (high solubility, high permeability) . Despite this favorable biopharmaceutical classification, the solid-state properties can still significantly impact the drug's performance and stability in pharmaceutical formulations.

Synthesis and Manufacturing

Quality Control

Quality control for fluvastatin sodium involves rigorous testing procedures to ensure the identity, purity, and potency of the manufactured product. The United States Pharmacopeia (USP) provides detailed specifications for testing fluvastatin sodium, including methods for impurity detection and quantification .

As described in search result , the calculation of impurity percentages follows a specific formula:

100(1/F)(CS / CT)(ri (305) / rS (305))

Where:

  • F is the relative response factor (1.0 for unknown impurities)

  • CS is the concentration of USP Fluvastatin Sodium RS in the Standard solution

  • CT is the concentration of Fluvastatin Sodium in the Test solution

  • ri (305) is the peak response at 305 nm for each impurity

  • rS (305) is the standard response

Notably, 3-hydroxy-5-keto fluvastatin is monitored at a different wavelength (365 nm) than other compounds (305 nm), highlighting the specific analytical considerations required for this compound .

Clinical Applications

Therapeutic Uses

Fluvastatin sodium is primarily indicated as a lipid-lowering agent for the treatment of hypercholesterolemia and prevention of cardiovascular disease. The drug is marketed under the trade name Lescol, produced by Novartis, and serves as an effective therapeutic option for patients requiring cholesterol management .

The therapeutic applications of fluvastatin sodium extend beyond its primary indication as a lipid-lowering agent. Research has identified potential applications in other areas:

  • Prevention of cardiovascular disease through lipid profile improvement

  • Antioxidant effects that may provide additional cardioprotection

  • Potential anticancer properties, including inhibition of lung adenocarcinoma bone metastasis

  • Possible attenuation of cell proliferation in hepatocellular carcinoma

  • Anti-inflammatory effects, including reduction of lipopolysaccharide-induced cytokine and inflammatory mediator release

These diverse potential applications highlight the multifaceted nature of fluvastatin's biological effects beyond its established role in cholesterol management.

Side Effects and Contraindications

While fluvastatin sodium is generally well-tolerated, like all medications, it may cause side effects in some patients. According to the search results, fluvastatin "has been reported to be well tolerated and to exhibit a safety profile superior to other agents of its class" . This favorable safety profile is likely related to its hepatoselectivity, which helps minimize systemic exposure and potential adverse effects in other tissues.

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